2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno pyrimidine structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the benzothieno pyrimidine core.
Attachment of the N-phenylacetamide Moiety: This final step involves the acylation of the amine group with phenylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothieno pyrimidine core or the sulfanyl group.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the benzothieno pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the core structure.
Scientific Research Applications
2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- **2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide lies in its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-20-18(24-11-16(23)22-13-7-3-2-4-8-13)17-14-9-5-6-10-15(14)25-19(17)21-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCASMPYTVZFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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